Palau’Chlor

説明

Palau’Chlor is a highly reactive chlorinating reagent that can be safely used on the bench-top using operationally simple reaction conditions . It is able to chlorinate molecules that are unreactive towards other chlorinating reagents . It is compatible with many functional groups, thereby expanding the available heterocycles that can be functionalized .

Synthesis Analysis

This compound is a bench-stable chlorinating reagent offering adequate reactivity and high-selectivity . It can selectively chlorinate heterocyclic lead compounds (in discrete and predictable locations) at any synthetic stage with minimal over-chlorination .Chemical Reactions Analysis

This compound is able to chlorinate molecules that are unreactive towards other chlorinating reagents . It is compatible with many functional groups, thereby expanding the available heterocycles that can be functionalized . Although highly reactive, this compound can selectively chlorinate heterocyclic lead compounds (in discrete and predictable locations) at any synthetic stage with minimal over-chlorination .科学的研究の応用

リード化合物の官能基化

Palau’Chlorは、リード化合物を容易かつ選択的に官能基化するために使用されます . これは、医薬品候補や天然物の合成に特に役立ちます . 合成化合物への塩素の付加は、さまざまな官能基化された化合物につながる可能性があります .

安全な塩素化

SO2Cl2やCl2などの他の塩素化試薬は、反応性が高いため安全上の問題となる可能性がありますが、this compoundは取り扱いが安全です . これは、ベンチ安定な塩素化試薬であり、適切な反応性と高い選択性を提供します .

高い反応性

This compoundは、非常に反応性の高い塩素化試薬です . 他の塩素化試薬に対して反応性のない分子を塩素化することができます . これは、さまざまな塩素化用途において、より優れた選択肢となります。

官能基との適合性

This compoundは、多くの官能基と互換性があります . これにより、官能基化できるヘテロ環の種類が増加します . これは、化学合成において汎用性の高いツールとなります。

選択的塩素化

This compoundは反応性が高くても、合成のどの段階でも、ヘテロ環状リード化合物を選択的に塩素化し、過剰な塩素化を最小限に抑えることができます . この選択性は、複雑な分子の合成において重要です。

芳香族およびヘテロ芳香族基質の塩素化

This compoundは、芳香族およびヘテロ芳香族基質の塩素化に役立ちます . この用途は、有機化学の分野において特に重要です。

カルボニル化合物のα-塩素化

芳香族およびヘテロ芳香族基質に加えて、this compoundはカルボニル化合物のα-塩素化にも使用されます . この反応は、多くの合成経路における重要なステップです。

新しい塩素化試薬の発明

新しいグアニジン系塩素化試薬であるthis compoundの発明は、ピロールイミダゾールアルカロイドへの経路における重要なクロロスピロ環化に触発されました . これは、新しい合成方法論の開発におけるその可能性を強調しています。

作用機序

Target of Action

Palau’Chlor is a highly reactive chlorinating reagent that is primarily targeted at aromatic and heteroaromatic substrates . It is also effective in the alpha-chlorination of carbonyl compounds . The compound’s primary role is to facilitate the addition of chlorine onto synthetic compounds, leading to the diversity of functionalized compounds .

Mode of Action

This compound operates through an electrophilic mechanism, interacting with its targets by adding a chlorine atom . Despite its high reactivity, this compound can selectively chlorinate heterocyclic lead compounds at any synthetic stage with minimal over-chlorination .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chlorination of aromatic and heteroaromatic substrates . This process is crucial in the synthesis of pharmaceutical drug candidates and natural products . The addition of chlorine onto synthetic compounds diversifies the functionalized compounds, serving as key intermediates towards the synthesis of these products .

Pharmacokinetics

It is known that this compound is a bench-stable, free-flowing powder , which suggests that it may have good bioavailability for chemical reactions.

Result of Action

The molecular effect of this compound’s action is the successful and selective chlorination of its target compounds . On a cellular level, this can lead to the creation of a diverse array of functionalized compounds, which can serve as key intermediates in the synthesis of pharmaceuticals and natural products .

Action Environment

The action of this compound is influenced by environmental factors. It is a bench-stable compound that can be safely used under operationally simple reaction conditions . .

将来の方向性

Given its high reactivity and selectivity, Palau’Chlor has the potential to be widely used in the synthesis of pharmaceutical drug candidates and natural products . Its compatibility with many functional groups expands the available heterocycles that can be functionalized , which could open up new avenues in chemical synthesis.

生化学分析

Biochemical Properties

Palau’Chlor plays a significant role in biochemical reactions, particularly in the chlorination of heteroaromatic systems. It interacts with a range of nitrogen-containing heterocycles, arenes, conjugated π-systems, sulfonamides, and silyl enol ethers. The nature of these interactions involves the direct electrophilic chlorination of these compounds, which is facilitated by the highly reactive and stable nature of this compound . This reagent is compatible with many functional groups, thereby expanding the available heterocycles that can be functionalized .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The chlorination process mediated by this compound can lead to modifications in the electronic structure of biomolecules, thereby altering their function and activity within the cell . These changes can have downstream effects on cellular processes, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to perform direct electrophilic chlorination. This process is characterized by the reagent’s interaction with heteroaromatic systems, leading to the formation of chlorinated products. This compound achieves this through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The reagent’s high reactivity and stability enable it to accomplish chlorinations that conventional reagents fail to achieve under identical conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The reagent is known for its stability and minimal degradation, which ensures consistent performance in biochemical reactions. Long-term studies have shown that this compound maintains its chlorinating activity over extended periods, with minimal impact on cellular function . The specific temporal effects can vary depending on the experimental conditions and the nature of the target biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the reagent has been found to effectively chlorinate target biomolecules without causing significant toxicity or adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired biochemical outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the chlorination of heteroaromatic compounds. The reagent interacts with enzymes and cofactors that facilitate the chlorination process, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for the overall metabolic activity within cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the reagent, thereby affecting its chlorinating activity . The distribution of this compound can vary depending on the specific cellular environment and the presence of target biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the reagent’s activity and function, as it ensures that this compound is positioned in proximity to its target biomolecules . The specific subcellular compartments where this compound accumulates can vary depending on the nature of the target compounds and the experimental conditions.

特性

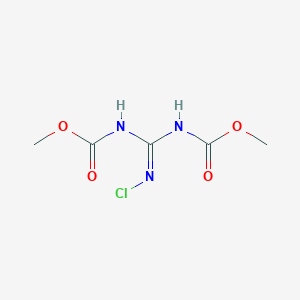

IUPAC Name |

methyl N-(N'-chloro-N-methoxycarbonylcarbamimidoyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3O4/c1-12-4(10)7-3(9-6)8-5(11)13-2/h1-2H3,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUVYBUDIWDLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(=NCl)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Palau'Chlor interact with its targets, and what are the downstream effects of this interaction?

A1: Palau'Chlor acts as an electrophilic chlorinating agent. While the exact mechanism can vary depending on the substrate, it generally involves the transfer of the electrophilic chlorine atom from Palau'Chlor to an electron-rich site on the target molecule. This often occurs through an electrophilic aromatic substitution mechanism for electron-rich aromatic rings, such as pyrroles []. For substrates like enones, the reaction proceeds through the formation of a hydrazone intermediate followed by selective chlorination at the beta position []. This chlorination step is crucial as it allows for further functionalization of the molecule. For instance, the chlorine atom can be subsequently substituted by various nucleophiles or used as a handle for cross-coupling reactions, ultimately leading to more complex and diverse molecular structures.

Q2: What is the structural characterization of Palau'Chlor, and how does this structure contribute to its reactivity?

A2: Palau'Chlor, with the molecular formula C5H7ClN4O4 and a molecular weight of 238.61 g/mol, exhibits a unique structure that contributes to its reactivity as a chlorinating reagent. The molecule contains a guanidine moiety with two electron-withdrawing methoxycarbonyl groups attached to the nitrogen atoms. These electron-withdrawing groups enhance the electrophilicity of the chlorine atom, making it more susceptible to nucleophilic attack. Furthermore, the planar guanidine moiety can potentially act as a directing group in certain reactions, influencing the regioselectivity of the chlorination.

Q3: How selective is Palau'Chlor in its chlorination reactions, and what factors influence its selectivity?

A3: Palau'Chlor exhibits a remarkable degree of selectivity in its chlorination reactions, as evidenced by its ability to target specific positions in complex molecules [, , ]. This selectivity stems from a combination of factors, including:

- Electronic effects: Palau'Chlor preferentially reacts with electron-rich centers in molecules. For example, in porphyrin systems, it selectively chlorinates the meso position over the less electron-rich beta positions [].

Q4: What are the potential advantages of using Palau'Chlor over other chlorinating reagents?

A4: Palau'Chlor offers several advantages over traditional chlorinating reagents like N-chlorosuccinimide (NCS) or elemental chlorine:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1489886.png)

![(2E)-3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489891.png)

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1489893.png)

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1489895.png)